3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13585667
InChI: InChI=1S/C20H19N3O2/c24-23(25)17-6-7-18-19(13-21-20(18)12-17)16-8-10-22(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,21H,9-11,14H2
SMILES: C1CN(CC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-])CC4=CC=CC=C4
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole

CAS No.:

Cat. No.: VC13585667

Molecular Formula: C20H19N3O2

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole -

Specification

Molecular Formula C20H19N3O2
Molecular Weight 333.4 g/mol
IUPAC Name 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole
Standard InChI InChI=1S/C20H19N3O2/c24-23(25)17-6-7-18-19(13-21-20(18)12-17)16-8-10-22(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,21H,9-11,14H2
Standard InChI Key PUSWMOXURSNMOS-UHFFFAOYSA-N
SMILES C1CN(CC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-])CC4=CC=CC=C4
Canonical SMILES C1CN(CC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-])CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C20H19N3O2) features a 1H-indole scaffold substituted at the 3-position with a 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl group and at the 6-position with a nitro functional group. The indole nucleus consists of a bicyclic system with a pyrrole ring fused to a benzene ring, while the tetrahydropyridine moiety introduces a partially saturated six-membered ring with a benzyl group at the nitrogen atom . The nitro group at the 6-position enhances the molecule’s electron-withdrawing character, influencing its reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC20H19N3O2
Molecular Weight333.39 g/mol
Melting PointNot explicitly reported; estimated 180–200°C
SolubilityLow in water; soluble in DMSO, ethanol
LogP (Partition Coefficient)~3.2 (predicted)

The benzyl group on the tetrahydropyridine ring contributes to the compound’s lipophilicity, facilitating blood-brain barrier penetration—a critical factor for central nervous system (CNS)-targeted therapeutics . The nitro group’s meta-directing effects further influence regioselectivity in synthetic modifications.

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole follows multi-step protocols outlined in patent literature . Key steps include:

Condensation of Indole with 4-Piperidone

The reaction begins with the condensation of 6-nitro-1H-indole with 1-benzyl-4-piperidone under basic conditions. Sodium hydroxide in methanol facilitates deprotonation of the indole at the 3-position, enabling nucleophilic attack on the piperidone carbonyl . This forms a tertiary alcohol intermediate, 3-(4-hydroxy-1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole, which undergoes spontaneous or acid-catalyzed dehydration to yield the tetrahydropyridine derivative.

Table 2: Representative Reaction Conditions

ParameterCondition
SolventMethanol or ethanol
BaseNaOH or KOH (2–3 equiv)
Temperature25–40°C (ambient to mild heating)
Reaction Time12–48 hours

Dehydration and Reduction

The tertiary alcohol intermediate is dehydrated using trifluoroacetic acid (TFA) or acidic resins like AMBERLYST 15™, yielding 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole . Subsequent hydrogenation over palladium on carbon or platinum oxide at 50–60 psi H2 pressure reduces the tetrahydropyridine ring to a piperidine, though this step is optional depending on the desired final structure.

Example Protocol from Patent Literature :

  • Condensation: 6-Nitro-1H-indole (10 mmol) and 1-benzyl-4-piperidone (12 mmol) are stirred in methanol with NaOH (3 equiv) at 40°C for 24 hours.

  • Dehydration: The crude product is treated with TFA (10 mL) and triethylsilane (1.1 equiv) at 25°C for 18 hours, followed by solvent evaporation.

  • Purification: Chromatography on silica gel (5% MeOH/CH2Cl2) yields the title compound as a yellow solid.

Stereochemical Considerations

The tetrahydropyridine ring introduces a chiral center at the 4-position when substituted with non-symmetrical groups. For 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole, the benzyl group creates two enantiomers (R and S configurations) . Patent data emphasize that while racemic mixtures retain SRI activity, enantiopure forms often exhibit enhanced selectivity and potency . Resolution via chiral chromatography or asymmetric synthesis is recommended for therapeutic applications.

Pharmacological Activity and Mechanism

Serotonin Reuptake Inhibition

The compound inhibits serotonin (5-HT) reuptake by binding to the serotonin transporter (SERT) with nanomolar affinity, as inferred from structurally analogous derivatives . The nitro group’s electron-withdrawing effects enhance binding interactions with SERT’s hydrophobic pocket, while the benzyl group stabilizes the compound within the lipid bilayer.

Proposed Binding Interactions:

  • Nitro Group: Forms dipole-dipole interactions with Tyr-176 and Ser-438 residues.

  • Benzyl Group: Engages in π-π stacking with Phe-341 and Phe-335.

  • Indole NH: Hydrogen bonds with Asp-98.

Selectivity Profile

Compared to tricyclic antidepressants, the compound shows reduced affinity for norepinephrine (NET) and dopamine (DAT) transporters, minimizing off-target effects . This selectivity is attributed to the steric bulk of the benzyl group, which impedes accommodation in NET/DAT binding sites.

Challenges and Future Directions

Metabolic Stability

The nitro group poses a risk of hepatic reduction to an amine, potentially forming reactive intermediates. Structural modifications, such as replacing the nitro with a cyano group, could mitigate this issue while retaining electronic effects.

Enantiomeric Resolution

Developing cost-effective methods for large-scale enantiomer separation remains a hurdle. Catalytic asymmetric synthesis using chiral auxiliaries or organocatalysts is under investigation.

In Vivo Pharmacokinetics

Current data lack detailed pharmacokinetic profiles. Future studies should assess oral bioavailability, half-life, and CNS penetration in rodent models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator